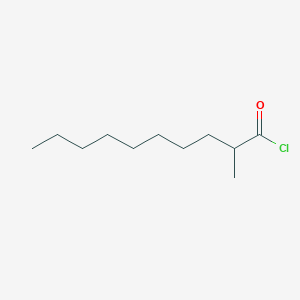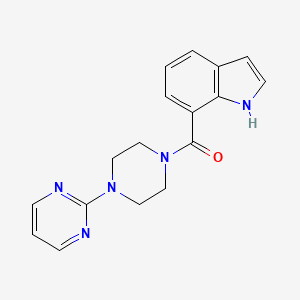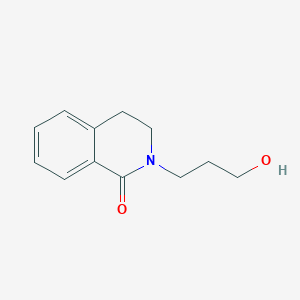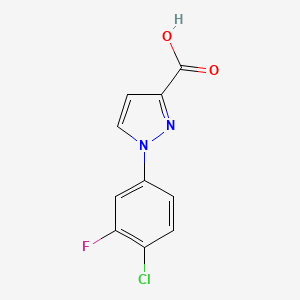
Decanoyl chloride, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanoyl chloride, 2-methyl-: is an organic compound with the molecular formula C11H21ClO. It is a derivative of decanoic acid, where the hydrogen atom of the carboxyl group is replaced by a chlorine atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of various esters and amides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decanoyl chloride, 2-methyl- can be synthesized through the reaction of 2-methyldecanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
Industrial Production Methods: In an industrial setting, the production of 2-methyldecanoyl chloride involves the continuous flow of 2-methyldecanoic acid and thionyl chloride through a reactor. The reaction is carried out at elevated temperatures to ensure complete conversion. The resulting product is then purified through distillation to obtain high-purity 2-methyldecanoyl chloride.
Analyse Des Réactions Chimiques
Types of Reactions: Decanoyl chloride, 2-methyl- undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the acyl chloride reacts with nucleophiles such as alcohols, amines, or water to form esters, amides, or carboxylic acids, respectively.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, 2-methyldecanoyl chloride hydrolyzes to form 2-methyldecanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Alcohols: React with 2-methyldecanoyl chloride to form esters under acidic or basic conditions.
Amines: React to form amides, often in the presence of a base to neutralize the hydrochloric acid formed.
Water: Hydrolyzes the acyl chloride to the corresponding carboxylic acid.
Major Products Formed:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis.
Applications De Recherche Scientifique
Decanoyl chloride, 2-methyl- is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of esters and amides, which are important in pharmaceuticals and agrochemicals.
Material Science: Used in the modification of surfaces and the synthesis of polymers.
Biological Studies: Employed in the synthesis of biologically active molecules for research in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-methyldecanoyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon of the acyl chloride is electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.
Comparaison Avec Des Composés Similaires
Decanoyl chloride: Similar in structure but lacks the methyl group at the second position.
2-Methylundecanoyl chloride: Similar but has an additional carbon in the alkyl chain.
2-Methylhexanoyl chloride: Similar but has a shorter alkyl chain.
Uniqueness: Decanoyl chloride, 2-methyl- is unique due to the presence of the methyl group at the second position, which can influence its reactivity and the properties of the compounds derived from it. This structural feature can lead to differences in steric hindrance and electronic effects compared to its analogs.
Propriétés
Numéro CAS |
67657-55-0 |
|---|---|
Formule moléculaire |
C11H21ClO |
Poids moléculaire |
204.73 g/mol |
Nom IUPAC |
2-methyldecanoyl chloride |
InChI |
InChI=1S/C11H21ClO/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3 |
Clé InChI |
PGVQYOFKBIIVSF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)C(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Bis(4-fluorophenyl)methylene]-piperidine hydrochloride](/img/structure/B8642736.png)

![Methyl 4-{3-[(prop-2-en-1-yl)oxy]phenoxy}benzoate](/img/structure/B8642748.png)

![2-[(2,3,3-Trimethyl-3H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8642764.png)





![N-((3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methyl)-2-methylpropan-1-amine](/img/structure/B8642802.png)

![2-[2-(4-Methylbenzene-1-sulfonyl)ethyl]-1,3-dioxolane](/img/structure/B8642817.png)
